molecular formula C23H30N4O4S B13821449 Met-tyr-phe amide

Met-tyr-phe amide

Cat. No.: B13821449
M. Wt: 458.6 g/mol
InChI Key: BNRNLMADYYTCTK-UFYCRDLUSA-N
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Description

Met-tyr-phe amide is a tripeptide composed of methionine, tyrosine, and phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Met-tyr-phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.

    Deprotection Steps: Removing protecting groups from the amino acids, typically using TFA (trifluoroacetic acid).

Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow similar principles as SPPS but allow for higher throughput and consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation, particularly at the methionine and tyrosine residues. Common oxidizing agents include hydrogen peroxide and periodinane.

    Reduction: Reduction reactions can target the disulfide bonds if present, using agents like DTT (dithiothreitol).

    Substitution: Nucleophilic substitution reactions can occur at the phenylalanine residue, especially under basic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfoxides or sulfones from methionine oxidation.

    Reduction: Cleavage of disulfide bonds, leading to free thiol groups.

    Substitution: Formation of substituted phenylalanine derivatives.

Mechanism of Action

The mechanism of action of Met-tyr-phe amide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds, while the aromatic rings of tyrosine and phenylalanine contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide

InChI

InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1

InChI Key

BNRNLMADYYTCTK-UFYCRDLUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N

Origin of Product

United States

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